molecular formula C11H16ClN3O B1451651 1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane CAS No. 1038285-66-3

1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane

Cat. No. B1451651
M. Wt: 241.72 g/mol
InChI Key: JETHPNKFGXZNJF-UHFFFAOYSA-N
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Description

The compound “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane” appears to be related to “(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-L-alanine”, which is a chemical compound with the formula C9H11ClN2O3 and a molecular weight of 230.651. However, detailed information about this specific compound is not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find any information on the synthesis of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.



Molecular Structure Analysis

I couldn’t find any information on the molecular structure of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.



Chemical Reactions Analysis

I couldn’t find any information on the chemical reactions involving “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.



Physical And Chemical Properties Analysis

No information was found on the physical and chemical properties of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of nitrogen heterocyclic compounds, including those related to the query compound, highlight innovative approaches to creating complex molecular structures. For instance, the synthesis of derivatives incorporating the 1,4-diazepane structure has been explored, demonstrating the versatility of these frameworks in organic synthesis. The structural analysis often focuses on understanding the conformational preferences and electronic properties of these molecules, which are crucial for their potential applications in drug design and material science (Toze et al., 2011).

Reactivity and Transformation

Research has also been conducted on the reactivity and transformation of tetrahydro-pyrrolobenzodiazepines, indicating the potential of these compounds to undergo various chemical reactions to form new heterocyclic compounds. Such studies shed light on the synthetic versatility of nitrogen-containing heterocycles and pave the way for developing novel compounds with potentially valuable biological or material properties (Voskressensky et al., 2014).

Potential in Medicinal Chemistry

The investigation into the synthesis of specific derivatives, such as 1H,4H‐pyrazolo[4,3f]pyrrolo[1,2‐a][1,4]diazepine, highlights the interest in these compounds for medicinal chemistry applications. The development of new synthetic routes to access these structures is crucial for exploring their potential as pharmacophores in drug discovery efforts (Massa et al., 1984).

Molecular Docking Studies

Some studies have extended beyond synthesis to include molecular docking studies, which are instrumental in predicting the interaction of these heterocyclic compounds with biological targets. Such research is foundational in the early stages of drug development, providing insights into the binding efficiency and potential biological activity of new compounds (Malathi & Chary, 2019).

Novel Synthetic Strategies

Research on novel strategies for synthesizing heterocyclic systems related to the query compound showcases the ongoing development of efficient and versatile synthetic methods. These studies contribute to the broader field of organic synthesis by providing new routes to complex molecules that can have various scientific and industrial applications (Kharaneko & Bogza, 2013).

Safety And Hazards

No information was found on the safety and hazards of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.


Future Directions

No information was found on the future directions of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.


properties

IUPAC Name

(4-chloro-1-methylpyrrol-2-yl)-(1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-14-8-9(12)7-10(14)11(16)15-5-2-3-13-4-6-15/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETHPNKFGXZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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